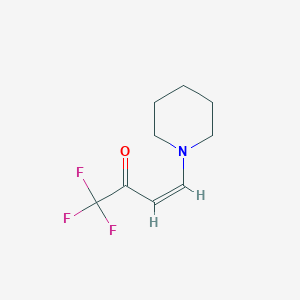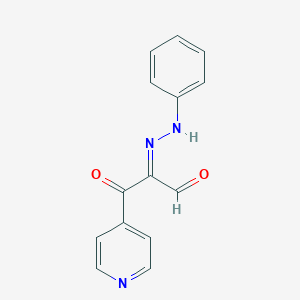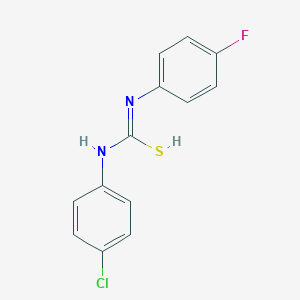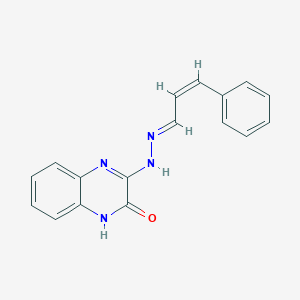![molecular formula C15H11ClN2O2 B7787141 (2E)-2-[(2-chlorophenyl)hydrazinylidene]-3-oxo-3-phenylpropanal](/img/structure/B7787141.png)
(2E)-2-[(2-chlorophenyl)hydrazinylidene]-3-oxo-3-phenylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(2E)-2-[(2-chlorophenyl)hydrazinylidene]-3-oxo-3-phenylpropanal” is known as cis-4-Methyl-2-pentene. It is an organic compound with the molecular formula C₆H₁₂. This compound is a clear liquid at room temperature and has a boiling point of 56°C. It is primarily used in various chemical reactions and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cis-4-Methyl-2-pentene typically involves the catalytic hydrogenation of 4-methyl-2-pentyne. This process requires a catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures and temperatures. The reaction is as follows: [ \text{4-Methyl-2-pentyne} + \text{H}_2 \rightarrow \text{cis-4-Methyl-2-pentene} ]
Industrial Production Methods
In an industrial setting, cis-4-Methyl-2-pentene is produced through the catalytic hydrogenation of 4-methyl-2-pentyne in large reactors. The process involves the use of high-pressure hydrogen gas and a palladium catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
cis-4-Methyl-2-pentene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogens such as chlorine or bromine in the presence of light or heat are used.
Major Products Formed
Oxidation: 4-Methyl-2-pentanol or 4-Methyl-2-pentanone.
Reduction: 4-Methylpentane.
Substitution: 4-Chloro-2-pentene or 4-Bromo-2-pentene.
Scientific Research Applications
cis-4-Methyl-2-pentene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-4-Methyl-2-pentene involves its interaction with various molecular targets and pathways. In oxidation reactions, it interacts with oxidizing agents to form alcohols or ketones. In reduction reactions, it interacts with hydrogen gas in the presence of a catalyst to form alkanes. In substitution reactions, it interacts with halogens to form halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
trans-4-Methyl-2-pentene: Similar in structure but differs in the spatial arrangement of atoms.
4-Methyl-1-pentene: Similar in structure but differs in the position of the double bond.
4-Methylpentane: Similar in structure but lacks a double bond.
Uniqueness
cis-4-Methyl-2-pentene is unique due to its specific spatial arrangement of atoms, which gives it distinct chemical properties and reactivity compared to its isomers and other similar compounds.
Properties
IUPAC Name |
(2E)-2-[(2-chlorophenyl)hydrazinylidene]-3-oxo-3-phenylpropanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-12-8-4-5-9-13(12)17-18-14(10-19)15(20)11-6-2-1-3-7-11/h1-10,17H/b18-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAQBCAFFKQNTP-NBVRZTHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=CC=C2Cl)/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-chloro-4-[(Z)-2-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}hydrazin-1-yl]quinoline](/img/structure/B7787068.png)
![(Z)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(4-methoxyphenyl)methanimidamide](/img/structure/B7787074.png)
![(2Z)-2-[(pyridin-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B7787082.png)
![ethyl 2-[(2-acetyl-3-oxobut-1-enyl)amino]acetate](/img/structure/B7787083.png)
![(1Z)-1-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine](/img/structure/B7787086.png)



![2,4,6-trichloro-N-[(Z)-(2-propan-2-ylsulfanylindol-3-ylidene)amino]aniline](/img/structure/B7787105.png)
![3-[(E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B7787110.png)

![potassium;5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-2-thiolate](/img/structure/B7787128.png)
![potassium;4-[(E)-2-thiophen-2-ylethenyl]pyrimidine-2-thiolate](/img/structure/B7787135.png)
![(2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxo-3-phenylpropanal](/img/structure/B7787145.png)
